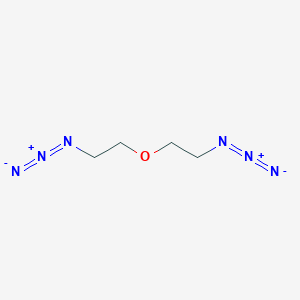
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
A one-pot synthesis method for 3-amino-3-arylpropionic acids, including (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, has been developed, facilitating the production of these β-amino acids. This synthesis involves a series of mechanistic steps optimized to yield a broad range of β-amino acids efficiently, highlighting the influence of solvent polarity and para-substitution on the reaction mechanism (Tan & Weaver, 2002).
Molecular Structure Analysis
The crystal and molecular structures of related 3-arylpropionic acid hydrochlorides have been determined through X-ray analysis. These studies reveal the spatial arrangement of molecules and the impact of various substitutions on the compound's structure, offering insights into how these structural nuances affect the compound's biological activities (Koyano et al., 1986).
Chemical Reactions and Properties
Enantiomerically pure forms of (S)-(-)-3-Amino-3-phenylpropionic acid and its R counterpart can be produced from racemic mixtures using microorganisms with enantiomer-specific amidohydrolyzing activity. This biotechnological approach underscores the versatility and potential for sustainable production of these compounds (Kawasaki et al., 2006).
Physical Properties Analysis
The synthesis and investigation of similar compounds have elucidated the role of structural elements in determining physical properties such as solubility and crystallinity. Understanding these properties is crucial for designing compounds with desirable pharmacokinetic and pharmacodynamic characteristics (Lalezari & Lalezari, 1989).
Chemical Properties Analysis
The chemical properties of (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, such as reactivity, stability, and interaction with biological molecules, are integral to its application in pharmaceutical synthesis. Studies on the enzymatic basis for the dehydrogenation of similar compounds provide insight into the metabolic pathways and potential biotransformation processes relevant to (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride and its derivatives (Rinaldo et al., 1990).
Wissenschaftliche Forschungsanwendungen
It is used for stereochemical studies on aromatic amino acids and their derivatives, providing insights into the absolute configuration of 3-Amino-2-phenylpropionic acid (Garbarino & Núñez, 1981).
This compound serves as an important pharmaceutical intermediate of S-dapoxetine, which is approved for treating premature ejaculation (Li et al., 2013).
It acts as a key compound for synthesizing pharmaceuticals, specifically enantiomerically pure (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid (Kawasaki et al., 2006).
Phenylpropionic acids, including (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride, are commonly used in synthesizing pharmaceuticals, cosmetics, and fine chemicals (Wang et al., 2019).
The compound has been shown to suppress gastric acid secretion in rats, likely through GABA mechanisms (Hara et al., 1990).
It has applications in the synthesis of other biologically active compounds, such as in the resolution of tartaric acid and other phenylpropionic acids (Saigo et al., 1982).
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is a compound of interest in medicinal and pharmaceutical chemistry due to its biological activity (Tan & Weaver, 2002).
A new anti-ulcer agent, 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]-propionic acid hydrochloride, with a similar structure, exhibits a rigid bentrod-like conformation, demonstrating its potential in medicinal applications (Koyano et al., 1986).
Synthesized compounds related to 3-amino-3-phenylpropionic acid demonstrate anti-inflammatory and anticonvulsant activities (Agababyan et al., 2013).
It contributes to the odor of rumen ingesta in bovines, indicating the inefficient utilization of amino acids or proteins (Patton & Kesler, 1967).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-amino-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEBCTCOPRULFS-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647511 | |
| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride | |
CAS RN |
83649-47-2 | |
| Record name | (3S)-3-Amino-3-phenylpropanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-amino-3-phenylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)










